molecular formula C8H8INO2 B043552 2-Amino-2-(4-iodophenyl)acetic acid CAS No. 114811-46-0

2-Amino-2-(4-iodophenyl)acetic acid

Cat. No. B043552
M. Wt: 277.06 g/mol
InChI Key: SHUIEJDVWZHDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4-iodophenyl)acetic acid, also known as α-Methyl-4-iodophenylalanine (MIPA), is a non-proteinogenic amino acid. It is a derivative of phenylalanine and is commonly used in scientific research. MIPA has unique properties that make it an ideal candidate for various research applications.

Mechanism Of Action

MIPA is a substrate for aminotransferases and deaminases. These enzymes catalyze the transfer of an amino group from MIPA to an acceptor molecule or the removal of an amino group from MIPA, respectively. This process results in the formation of various products, which can be analyzed to understand the mechanism of action of these enzymes.

Biochemical And Physiological Effects

MIPA has been shown to have various biochemical and physiological effects. It has been reported to inhibit the uptake of dopamine and norepinephrine in rat brain synaptosomes. Additionally, MIPA has been shown to increase the levels of serotonin in rat brain synaptosomes. These effects suggest that MIPA may have potential therapeutic applications for the treatment of various neurological disorders.

Advantages And Limitations For Lab Experiments

MIPA has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. Additionally, MIPA is stable and can be stored for long periods without degradation. However, MIPA has some limitations, including its relatively high cost and low solubility in water.

Future Directions

There are several future directions for research involving MIPA. One potential area of research is the development of new methods for the synthesis of MIPA and its derivatives. Additionally, further studies are needed to understand the mechanism of action of aminotransferases and deaminases using MIPA as a substrate. Another area of research is the investigation of the potential therapeutic applications of MIPA for the treatment of neurological disorders. Finally, the development of new analytical methods for the detection and quantification of MIPA and its products is also an important area of research.
In conclusion, 2-Amino-2-(4-iodophenyl)acetic acid or MIPA is a non-proteinogenic amino acid that has several unique properties that make it an ideal candidate for various research applications. It is commonly used as a chiral building block for the synthesis of peptides and proteins and as a substrate for various enzymes. MIPA has several advantages for use in lab experiments, including its stability and availability, but also has some limitations. There are several future directions for research involving MIPA, including the development of new methods for its synthesis, investigation of its potential therapeutic applications, and the development of new analytical methods for its detection and quantification.

Synthesis Methods

MIPA can be synthesized using different methods. One of the most common methods is the reaction of 4-iodobenzoic acid with methyl glycinate in the presence of a base. The resulting compound is then hydrolyzed to obtain MIPA. The purity of MIPA can be increased through recrystallization.

Scientific Research Applications

MIPA is widely used in scientific research due to its unique properties. It is commonly used as a chiral building block for the synthesis of peptides and proteins. MIPA is also used as a substrate for various enzymes, including aminotransferases and deaminases. Additionally, MIPA is used as a tool for studying the mechanism of action of these enzymes.

properties

IUPAC Name

2-amino-2-(4-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUIEJDVWZHDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921507
Record name Amino(4-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-iodophenyl)acetic acid

CAS RN

114811-46-0
Record name alpha-Amino-4-iodo-phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114811460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(4-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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